molecular formula C10H8ClNO3S B1603426 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride CAS No. 857283-56-8

5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride

Cat. No.: B1603426
CAS No.: 857283-56-8
M. Wt: 257.69 g/mol
InChI Key: GXQBTNFENYVPFM-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO3S and a molecular weight of 257.688 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Mechanism of Action

Action Environment

5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is known to react violently with water, liberating toxic gas . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by environmental factors such as humidity and temperature. It is recommended to store the compound in a dry place and in a closed container .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-3-phenylisoxazole with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can yield sulfonamide derivatives, which are valuable in medicinal chemistry .

Scientific Research Applications

5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenylisoxazole-4-sulfonyl chloride
  • 5-Methyl-3-phenylisoxazole-4-sulfonyl fluoride

Uniqueness

5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its sulfonyl chloride group is particularly reactive, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-7-10(16(11,13)14)9(12-15-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQBTNFENYVPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594460
Record name 5-Methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-56-8
Record name 5-Methyl-3-phenyl-1,2-oxazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 857283-56-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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